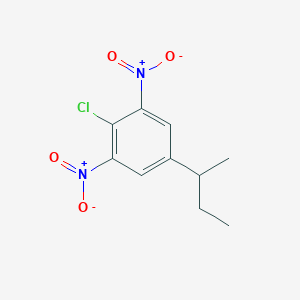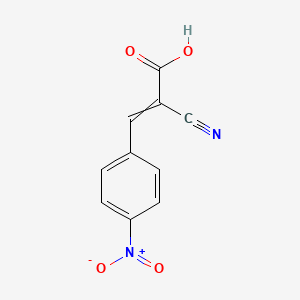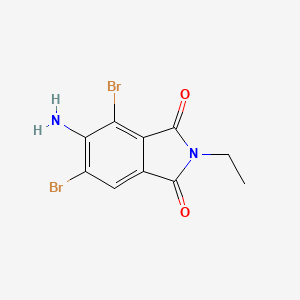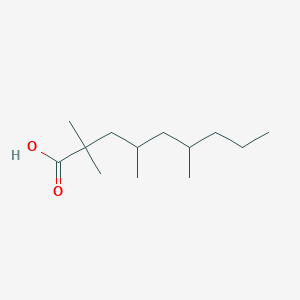
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-1-methyl- is an organic compound with the molecular formula C10H16O4 This compound is a derivative of cyclohexadiene, featuring four methoxy groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-1-methyl- can be synthesized through the reaction of methanol with 1,4-dimethoxybenzene. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-1-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-1-methyl- involves its interaction with molecular targets and pathways within a given system. The methoxy groups and the cyclohexadiene ring structure play a crucial role in its reactivity and interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene: A simpler analog without the methoxy and methyl groups.
1,3-Cyclohexadiene: An isomer with a different arrangement of double bonds.
3,3,6,6-Tetramethoxy-1,4-cyclohexadienide: A related compound with similar functional groups.
Uniqueness
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-1-methyl- is unique due to the presence of four methoxy groups and one methyl group, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
60736-94-9 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3,3,6,6-tetramethoxy-1-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C11H18O4/c1-9-8-10(12-2,13-3)6-7-11(9,14-4)15-5/h6-8H,1-5H3 |
Clé InChI |
UZBJEZYGTBONOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=CC1(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)


![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
